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Compound of Interest

1-Methyl-1,4-diazepan-2-one
Compound Name:
hydrochloride

cat. No.: B1592328

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1,4-
diazepan-2-one Hydrochloride

Foreword: The successful integration of any chemical entity into a research or drug
development pipeline hinges on a thorough understanding of its fundamental physicochemical
properties. This guide addresses 1-Methyl-1,4-diazepan-2-one hydrochloride (CAS No.
685859-01-2), a heterocyclic compound for which detailed public data is sparse. Rather than a
simple data sheet, this document serves as a strategic guide, outlining the necessary
experimental framework for comprehensive characterization. We will proceed from the
perspective of a scientist encountering this molecule for the first time, detailing not just the
protocols, but the scientific rationale behind each step. This approach ensures the generation
of a robust, reliable, and self-validating data package.

Structural Identification and Verification

The foundational step for any chemical investigation is the unambiguous confirmation of the
molecule's identity and purity. The assumed structure features a seven-membered diazepane
ring, functionalized with a methyl group on one nitrogen and a carbonyl group adjacent to it,
supplied as a hydrochloride salt.

Table 1: Core Molecular Identifiers
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Identifier Value Source
1-Methyl-1,4-diazepan-2-one

IUPAC Name -
hydrochloride

CAS Number 685859-01-2 [1]12]

Molecular Formula CeH13CIN20 [11[2]

Molecular Weight 164.63 g/mol [1112]

Causality of Spectroscopic and Spectrometric Analysis

A multi-pronged spectroscopic approach is non-negotiable for structural validation. Each

technique provides a unique piece of the structural puzzle, and their collective agreement

constitutes a high-confidence verification.

Sample Acquisition

1-Methyl-1,4-diazepan-2-one HCI

Analytica%yWorkﬂow
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Data Synthesis
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Caption: A multi-technique workflow for unambiguous structural verification.
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Experimental Protocol: Nuclear Magnetic Resonance
(NMR) Spectroscopy

¢ Objective: To map the proton (*H) and carbon (33C) framework of the molecule, confirming
connectivity.

e Methodology:

o Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterium Oxide
(D20). The hydrochloride salt form necessitates a polar, protic solvent. D20 is ideal as it
will not obscure the N-H proton signal through exchange.

o H NMR Acquisition: On a 2400 MHz spectrometer, acquire a standard proton spectrum.
Key expected signals include:

= Asinglet integrating to 3 protons for the N-CHs group.

» A series of multiplets in the aliphatic region (approx. 2.5-4.0 ppm) corresponding to the
five CHz groups of the diazepane ring.

= A potentially broad singlet for the N-H proton.

o 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. Expect signals for the
carbonyl carbon (~170 ppm), the N-methyl carbon, and the five distinct methylene carbons
of the ring.

o Trustworthiness: The combination of chemical shifts, integration values (for *H), and splitting
patterns must be fully consistent with the proposed structure. Two-dimensional NMR
experiments (like COSY and HSQC) can be employed to definitively assign proton-proton
and proton-carbon correlations, respectively, providing an irrefutable structural map.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

o Objective: To confirm the elemental composition by obtaining a highly accurate mass
measurement.
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o Methodology:
o Sample Preparation: Prepare a ~1 mg/mL solution in methanol or water.

o Analysis: Infuse the sample into an ESI-Q-TOF or ESI-Orbitrap mass spectrometer
operating in positive ion mode.

o Data Interpretation: The primary ion observed should be the parent molecule (minus the
chloride counter-ion), protonated: [CeH12N20 + H]*. The measured mass-to-charge ratio
(m/z) should be within 5 ppm of the theoretical exact mass (129.1028).

o Expertise: Electrospray ionization (ESI) is the technique of choice for this pre-ionized salt, as
it gently transfers the existing cation into the gas phase, minimizing fragmentation and
maximizing the intensity of the molecular ion peak.

Core Physicochemical Properties

These properties govern the compound's behavior in solution and solid states, directly
Impacting its utility in experimental and developmental settings.

Solubility Profile

o Causality: Solubility dictates how a compound can be formulated for in vitro and in vivo
studies. As a hydrochloride salt of a polar molecule, high aqueous solubility is anticipated. A
systematic evaluation is crucial.

» Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method

o Preparation: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each test
solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO) in separate glass vials.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to
ensure equilibrium is reached.

o Separation: Centrifuge the samples to pellet the undissolved solid.

o Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and
determine the concentration using a calibrated analytical method like HPLC-UV.
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e Data Presentation:

Table 2: Predicted Solubility Profile

Expected Solubility

Solvent Rationale
Category

Hydrochloride salt of a polar
Water Freely Soluble (>100 mg/mL)

molecule.

Remains ionized and polar in
PBS (pH 7.4) Freely Soluble (>100 mg/mL) ) ]

physiological buffer.

Polar protic solvent capable of
Methanol Soluble (10-100 mg/mL) )

H-bonding.

Highly effective polar aprotic
DMSO Soluble (10-100 mg/mL)

solvent.

o Sparingly Soluble (1-10 Less polar than alcohols or

Acetonitrile

mg/mL)

water.

Dichloromethane

Insoluble (<0.1 mg/mL)

Non-polar organic solvent.

Melting Point Determination

o Causality: The melting point is a critical, simple indicator of purity. A sharp melting range

suggests a highly pure substance, while a broad or depressed range indicates the presence

of impurities.

o Experimental Protocol:

o Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents.

Finely crush a small amount of the crystalline solid.

o Measurement: Pack the powder into a capillary tube and place it in a calibrated digital

melting point apparatus.

o Heating: Use a ramp rate of 1-2 °C per minute near the expected melting point to ensure

accuracy.
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o Recording: Record the temperature at which the first drop of liquid appears and the
temperature at which the entire solid phase becomes liquid. This range is the melting
point.

Acid Dissociation Constant (pKa)

o Causality: The pKa value is essential for predicting the ionization state of the molecule at a
given pH. This governs membrane permeability, receptor binding, and solubility in
physiological environments. The most relevant pKa for this molecule will be that of the
protonated tertiary amine in the diazepane ring.

o Experimental Workflow:

1. Preparation 2. Potentiometric Titration 3. Data Analysis

Prepare ~0.01 M aqueous | _Transfer to vessel _| Titrate with standardized Record pH after Generate data Analyze curve _ | Calculate pKa from the
solution of the compound ~0.1 M NaOH solution each titrant addition Plot pH vs. Volume of NaOH half-equivalence point

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.

Stability and Storage

o Expert Insight: As a hydrochloride salt, the compound is likely to be hygroscopic (tendency to
absorb moisture from the air). The amide bond within the ring could be susceptible to
hydrolysis under extreme pH conditions (strongly acidic or basic).

o Recommended Storage: To ensure long-term integrity, the compound should be stored in a
tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.
[2] Standard room temperature is generally acceptable.[2]

Conclusion
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While 1-Methyl-1,4-diazepan-2-one hydrochloride is not extensively documented in public
literature, a systematic application of fundamental analytical techniques can build a
comprehensive and reliable physicochemical profile. The methodologies and workflows
detailed in this guide provide a robust framework for any researcher to fully characterize this, or
any other novel compound. This foundational data package is the bedrock upon which all
subsequent biological and developmental studies are built, ensuring both reproducibility and a
deep understanding of the molecule's behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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